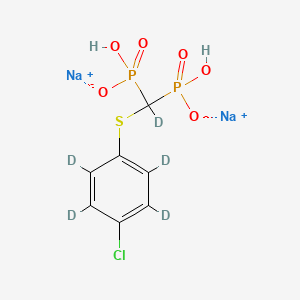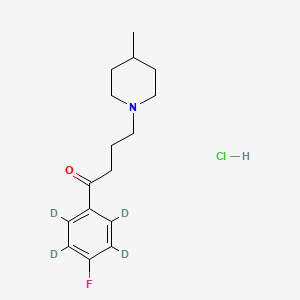
4-desmethylepothilone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-desmethylepothilone D is a bioactive natural product known for its potent antitumor properties. It belongs to the class of epothilones, which are microtubule-stabilizing agents that inhibit the growth of cancer cells. Epothilones have garnered significant attention due to their effectiveness against various cancer cell lines, including those resistant to other treatments like paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-desmethylepothilone D involves a highly convergent approach, typically starting from optically pure (S)-malic acid and methyl ®-3-hydroxy-2-methylpropionate. The synthesis is divided into three main fragments: C1-C6, C7-C10, and C11-C21. These fragments are then coupled together to form the complete molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned convergent strategy. The process requires stringent reaction conditions and high stereoselectivity to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
4-desmethylepothilone D undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-desmethylepothilone D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their synthetic routes.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
4-desmethylepothilone D exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal disassembly of microtubules, thereby inhibiting cell division and leading to cell death. The compound primarily targets tubulin, a protein that forms the building blocks of microtubules .
Comparison with Similar Compounds
Similar Compounds
- Epothilone B
- Epothilone D
- Desoxyepothilone B
Uniqueness
4-desmethylepothilone D is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other epothilones. Its ability to overcome resistance mechanisms that affect other microtubule-stabilizing agents, such as paclitaxel, makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C26H39NO5S |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,7,9,13-tetramethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione |
InChI |
InChI=1S/C26H39NO5S/c1-15-8-7-9-16(2)25(30)19(5)26(31)18(4)22(28)13-24(29)32-23(11-10-15)17(3)12-21-14-33-20(6)27-21/h10,12,14,16,18-19,22-23,25,28,30H,7-9,11,13H2,1-6H3/b15-10-,17-12+/t16-,18?,19+,22-,23-,25-/m0/s1 |
InChI Key |
PPADMZQKLQKZMX-NJBAOKSHSA-N |
Isomeric SMILES |
C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C |
Canonical SMILES |
CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)C)O)C(=CC2=CSC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


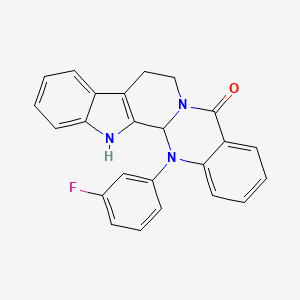
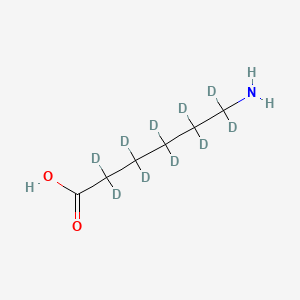

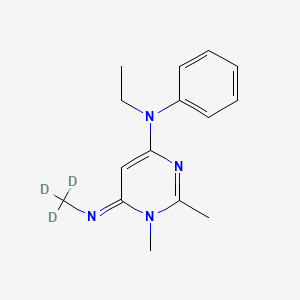
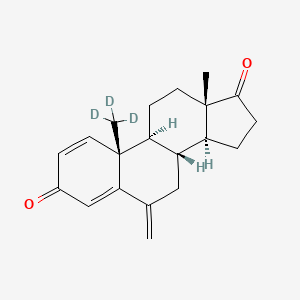
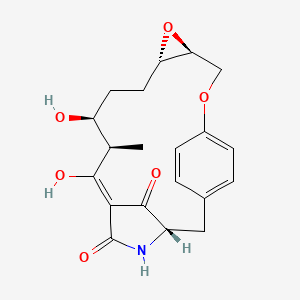
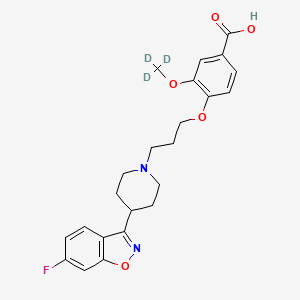

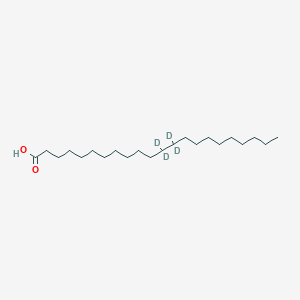
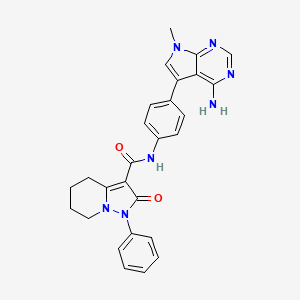
![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
